molecular formula C20H23N7O2 B12168916 N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B12168916
M. Wt: 393.4 g/mol
InChI Key: RGEZGOZBBWWBAI-UHFFFAOYSA-N
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Description

N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that features an indole moiety, a pyrimidine ring, and a piperazine carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of the indole, pyrimidine, and piperazine carboxamide groups. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-[(1-methylindol-4-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-25-9-6-15-16(4-2-5-17(15)25)24-18(28)14-23-20(29)27-12-10-26(11-13-27)19-21-7-3-8-22-19/h2-9H,10-14H2,1H3,(H,23,29)(H,24,28)

InChI Key

RGEZGOZBBWWBAI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CNC(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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